Tert-butyl 4-cyano-2,2-dimethyl-3-oxopyrrolidine-1-carboxylate
Overview
Description
Tert-butyl 4-cyano-2,2-dimethyl-3-oxopyrrolidine-1-carboxylate is a useful research compound. Its molecular formula is C12H18N2O3 and its molecular weight is 238.28 g/mol. The purity is usually 95%.
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Biological Activity
Tert-butyl 4-cyano-2,2-dimethyl-3-oxopyrrolidine-1-carboxylate (CAS No. 946497-94-5) is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
- Molecular Formula : C12H18N2O3
- Molecular Weight : 238.28 g/mol
- CAS Number : 946497-94-5
- Purity : ≥95%
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Formation of the Pyrrolidine Ring : Cyclization of a suitable precursor.
- Introduction of the Cyano Group : Achieved through nucleophilic substitution.
- Addition of the Tert-butyl Group : Via esterification.
- Final Modifications : Optimization for yield and purity.
Anticancer Activity
Recent studies have highlighted the anticancer properties of pyrrolidine derivatives, including this compound. A notable study examined its effects on A549 human lung adenocarcinoma cells, demonstrating significant cytotoxicity.
Compound | IC50 (µM) | Cell Line |
---|---|---|
This compound | 100 | A549 |
Cisplatin | 10 | A549 |
In this study, the compound was compared to cisplatin, a standard chemotherapeutic agent, and showed a structure-dependent anticancer activity where modifications in the molecular structure influenced potency against cancer cells while maintaining lower toxicity to non-cancerous cells .
Antimicrobial Activity
The antimicrobial potential of this compound has also been investigated. Studies have shown that derivatives exhibit activity against various multidrug-resistant pathogens:
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
Klebsiella pneumoniae | 32 µg/mL |
Escherichia coli | 16 µg/mL |
Staphylococcus aureus | 8 µg/mL |
These findings suggest that the compound may serve as a lead structure for developing new antimicrobial agents .
The biological activity of this compound is believed to be mediated through several mechanisms:
- Enzyme Inhibition : The cyano group may enhance binding to specific enzymes or receptors.
- Cell Cycle Disruption : Induction of apoptosis in cancer cells through modulation of signaling pathways.
- Membrane Disruption : Interaction with microbial membranes leading to cell lysis.
Case Studies
-
Anticancer Study on A549 Cells :
- Researchers treated A549 cells with this compound at varying concentrations for 24 hours.
- Results indicated a dose-dependent decrease in cell viability compared to controls.
-
Antimicrobial Screening :
- The compound was tested against a panel of resistant bacterial strains.
- Significant inhibition was observed against Klebsiella pneumoniae, suggesting potential for development as an antibacterial agent.
Properties
IUPAC Name |
tert-butyl 4-cyano-2,2-dimethyl-3-oxopyrrolidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O3/c1-11(2,3)17-10(16)14-7-8(6-13)9(15)12(14,4)5/h8H,7H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIJITXVSORFVFB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)C(CN1C(=O)OC(C)(C)C)C#N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00654961 | |
Record name | tert-Butyl 4-cyano-2,2-dimethyl-3-oxopyrrolidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00654961 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
718632-42-9 | |
Record name | tert-Butyl 4-cyano-2,2-dimethyl-3-oxopyrrolidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00654961 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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